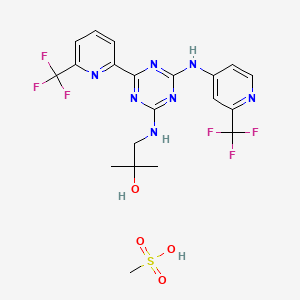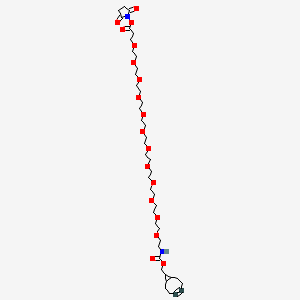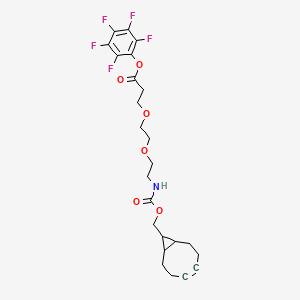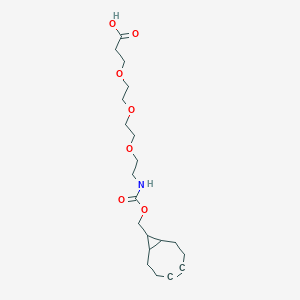
Etc-159
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .
Molecular Structure Analysis
The molecular formula of ETC-159 is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .Chemical Reactions Analysis
ETC-159 blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .Physical And Chemical Properties Analysis
The physical and chemical properties of ETC-159 include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .Aplicaciones Científicas De Investigación
Treatment of Osteosarcoma
ETC-159 has been used in the treatment of osteosarcomas (OS), which are high-grade cancers with limited therapeutic options . The compound is a PORCN inhibitor that inhibits the extracellular secretion of Wnt, a protein that is believed to drive OS tumors . In both in vitro and in vivo murine and chick chorioallantoic membrane xenograft models, ETC-159 treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity . This suggests that ETC-159 could be a potential therapeutic option for OS .
Modulation of Angiogenesis
ETC-159 has been found to modulate angiogenesis, the process through which new blood vessels form from pre-existing vessels . This is particularly important in the context of cancer treatment, as tumors require a blood supply to grow and spread. By modulating angiogenesis, ETC-159 could potentially starve tumors of their blood supply, leading to tumor necrosis .
Inhibition of Wnt Signaling
ETC-159 is an upstream Wnt inhibitor . The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration during embryogenesis and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer . By inhibiting Wnt signaling, ETC-159 could potentially halt the progression of these diseases .
Treatment of Colorectal and Pancreatic Cancers
ETC-159 has been used in the treatment of colorectal and pancreatic cancers, which often have a hyperactive Wnt pathway . The efficacy of ETC-159 in these cancers had been established in preclinical models .
Mecanismo De Acción
Target of Action
ETC-159, also known as ETC-1922159 or 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide, is a potent inhibitor of the enzyme Porcupine (PORCN) . PORCN plays a crucial role in the post-translational modification of Wnt proteins, which are key regulators of cell proliferation and differentiation .
Mode of Action
ETC-159 inhibits PORCN, thereby blocking the secretion and activity of all Wnt proteins . This inhibition disrupts the Wnt signaling pathway, which is often hyperactive in various types of cancers . By blocking this pathway, ETC-159 can slow or halt the growth of Wnt-high cancers .
Biochemical Pathways
The primary biochemical pathway affected by ETC-159 is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in the development of several cancers . By inhibiting PORCN, ETC-159 prevents the secretion of Wnt proteins, thus disrupting the Wnt signaling pathway . This disruption leads to decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .
Pharmacokinetics
ETC-159 exhibits good oral pharmacokinetics in mice, allowing for preclinical evaluation via oral administration . After a single oral dose of 5 mg/kg, ETC-159 is rapidly absorbed into the blood with a Tmax of 0.5 h and an oral bioavailability of 100% . The plasma concentration of ETC-159 increases with dose, with a mean half-life of 14 hours .
Result of Action
The primary result of ETC-159’s action is the induction of tumor necrosis, particularly in osteosarcomas . This is achieved through the modulation of angiogenesis, leading to a significant reduction in vascularity . Additionally, ETC-159 treatment results in markedly decreased β-catenin staining in xenografts .
Action Environment
The action of ETC-159 can be influenced by various environmental factors. The clinical trial uses ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial also combines ETC-159 with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumor cells .
Safety and Hazards
Direcciones Futuras
ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXIFVSTWXRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
CAS RN |
1638250-96-0 |
Source


|
| Record name | ETC-159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETC-159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



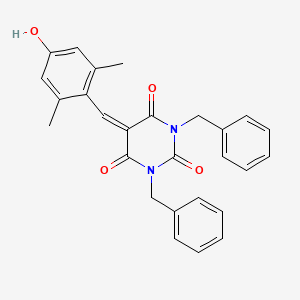
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
